molecular formula C7H12O3 B14505751 Methyl 2-formyl-2-methylbutanoate CAS No. 65038-35-9

Methyl 2-formyl-2-methylbutanoate

Cat. No.: B14505751
CAS No.: 65038-35-9
M. Wt: 144.17 g/mol
InChI Key: SVUYGIFQXDFWEP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-2-methylbutanoate is a branched methyl ester characterized by a formyl group (-CHO) and a methyl substituent at the second carbon of the butanoate backbone. The ester functional group confers reactivity toward hydrolysis, transesterification, and nucleophilic substitution, while the formyl group introduces aldehyde-like reactivity, enabling participation in condensation or oxidation reactions .

Properties

CAS No.

65038-35-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-formyl-2-methylbutanoate

InChI

InChI=1S/C7H12O3/c1-4-7(2,5-8)6(9)10-3/h5H,4H2,1-3H3

InChI Key

SVUYGIFQXDFWEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-2-methylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-formyl-2-methylbutanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Methyl Esters with Amino Substituents
  • Methyl 2-amino-2-phenylbutanoate (CAS 76142-47-7): Features an amino (-NH₂) and phenyl group instead of the formyl and methyl groups. This substitution increases hydrogen-bonding capacity (H-donors: 1; H-acceptors: 2) and alters lipophilicity (LogD ~1.0–2.0) compared to the target compound .
  • Its synthesis involves reductive amination, differing from formyl group introduction methods .
Methyl Esters with Aromatic or Cyclic Moieties
  • 2-Methyl-4-phenyl-2-butyl isobutyrate: Shares branching and aromaticity but lacks a formyl group.
  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Incorporates a cyclobutane ring, which rigidifies the structure and influences solubility and metabolic stability .
Methyl Esters with Oxo or Acidic Groups
  • Methyl 2-benzoylamino-3-oxobutanoate: Contains an oxo (-CO-) and benzoylamino group, enabling enamine formation. Reactivity diverges significantly from formyl-containing esters due to ketone participation in nucleophilic additions .
  • Sandaracopimaric acid methyl ester : A diterpene-derived methyl ester with a fused ring system, highlighting how structural complexity affects applications in natural product chemistry versus synthetic intermediates .

Physicochemical Properties

Table 1: Key Properties of Selected Methyl Esters
Compound Molecular Weight (g/mol) Functional Groups LogD (pH 5.5) Retention Time (GC)
Methyl 2-formyl-2-methylbutanoate* ~144.17 Formyl, methyl ester ~1.5–2.5† N/A
Methyl 2-amino-2-phenylbutanoate 193.24 Amino, phenyl, ester 1.0–2.0 Not reported
Sandaracopimaric acid methyl ester ~332.48 Diterpene, ester ~4.0–5.0† High (GC trace)
Methyl salicylate 152.15 Hydroxy, ester 1.8 Moderate


*Estimated values based on structural analogs.
†Predicted using computational tools.

Key Observations:
  • Lipophilicity : Formyl-containing esters (e.g., target compound) exhibit moderate LogD values, while diterpene esters (e.g., sandaracopimaric acid methyl ester) are more hydrophobic due to extended alkyl chains .
  • Volatility : Linear esters like methyl salicylate have higher volatility than branched or aromatic analogs, as seen in gas chromatography retention times .
Reaction Insights:
  • Amino vs. Formyl Introduction: Amino groups are introduced via reductive amination or nucleophilic substitution, whereas formyl groups may require oxidation of primary alcohols or specialized reagents like DMF derivatives .
  • Purification: Reverse-phase chromatography (C18) is effective for polar esters, while silica gel chromatography suits non-polar derivatives .

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